
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with hydrochloric acid . This method allows for the formation of the thiohydantoin ring with various substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiohydantoins depending on the reagents used.
Applications De Recherche Scientifique
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxoimidazolidin-4-one: A closely related compound with similar biological activities.
5-Methyl-2-thioxoimidazolidin-4-one: Another derivative with potential therapeutic applications.
3-Phenyl-2-thioxoimidazolidin-4-one: Known for its use in coordination chemistry and electrochemical studies.
Uniqueness
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and methyl groups provide unique steric and electronic effects, making this compound a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C8H14N2OS |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
5-butyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2OS/c1-3-4-5-6-7(11)10(2)8(12)9-6/h6H,3-5H2,1-2H3,(H,9,12) |
Clé InChI |
LOKAZAAHJOOIAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=S)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



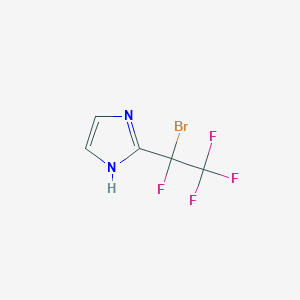

![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
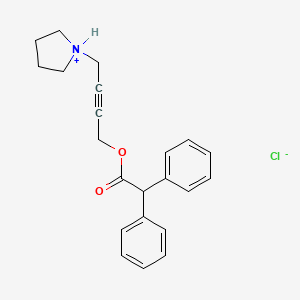
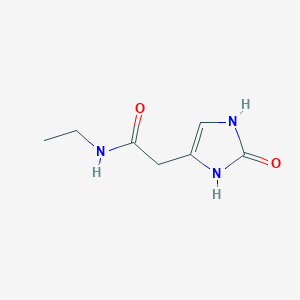
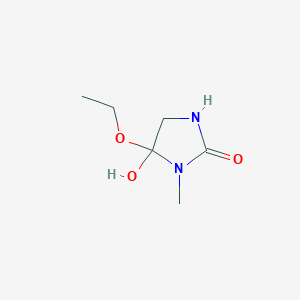
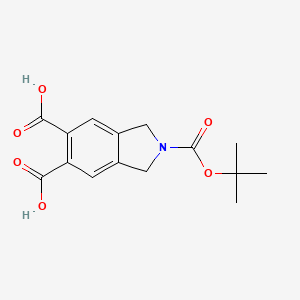
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
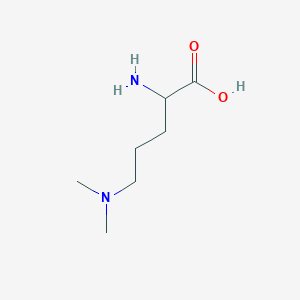
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
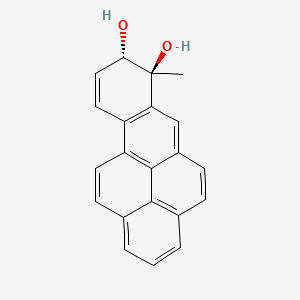
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
